4-Bromoquinoline-8-carboxylic acid
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Overview
Description
4-Bromoquinoline-8-carboxylic acid is a versatile small molecule scaffold with the chemical formula C₁₀H₆BrNO₂ and a molecular weight of 252.06 g/mol . This compound is part of the quinoline family, which is known for its wide range of applications in medicinal and industrial chemistry. The presence of both bromine and carboxylic acid functional groups makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoquinoline-8-carboxylic acid can be achieved through various methods. One common approach involves the bromination of quinoline-8-carboxylic acid. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride . The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Bromoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form quinoline-8-carboxylic acid derivatives or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form complex quinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically use nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly employed.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
4-Bromoquinoline-8-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research has shown its potential in the synthesis of antiviral, antibacterial, and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromoquinoline-8-carboxylic acid is primarily related to its ability to interact with biological targets. It can inhibit enzymes or bind to specific receptors, thereby modulating biological pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This makes them effective antibacterial agents.
Comparison with Similar Compounds
Quinoline-8-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chloroquinoline-8-carboxylic acid: Similar structure but with chlorine instead of bromine, which can lead to different reactivity and biological activity.
4-Fluoroquinoline-8-carboxylic acid: Fluorine substitution can enhance the compound’s stability and bioavailability.
Uniqueness: 4-Bromoquinoline-8-carboxylic acid is unique due to the presence of the bromine atom, which provides distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable intermediate in both research and industrial applications .
Properties
IUPAC Name |
4-bromoquinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-4-5-12-9-6(8)2-1-3-7(9)10(13)14/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYGVTADNDJJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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